disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TocP (disodium): , also known as alpha-Tocopherol phosphate disodium, is a derivative of vitamin E. It is an antioxidant that scavenges reactive oxygen species and protects cells from oxidative damage. This compound is particularly noted for its ability to impede apoptosis and enhance cell migration under high glucose and low oxygen conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Tocopherol phosphate disodium involves the phosphorylation of alpha-Tocopherol. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In industrial settings, the production of alpha-Tocopherol phosphate disodium is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: Alpha-Tocopherol phosphate disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced back to alpha-Tocopherol under certain conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alpha-Tocopherol.
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Alpha-Tocopherol phosphate disodium has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical reactions to prevent oxidative degradation of sensitive compounds.
Biology: The compound is studied for its role in protecting cells from oxidative stress and enhancing cell survival under adverse conditions.
Medicine: Research focuses on its potential therapeutic applications in preventing apoptosis and promoting angiogenesis, particularly in conditions like diabetes and cardiovascular diseases.
Industry: It is used in the formulation of skincare and cosmetic products due to its antioxidant properties
Mechanism of Action
The mechanism of action of alpha-Tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. The compound also enhances the migration of endothelial progenitor cells and promotes angiogenesis under high glucose and low oxygen conditions. This is achieved through the stabilization of the cytoskeleton and the maintenance of mitochondrial function, which prevents apoptosis and supports cell survival .
Comparison with Similar Compounds
Alpha-Tocopherol: The parent compound of alpha-Tocopherol phosphate disodium, known for its antioxidant properties.
Alpha-Tocopherol acetate: Another derivative of alpha-Tocopherol, commonly used in skincare products.
Alpha-Tocopherol succinate: A derivative with potential anticancer properties.
Uniqueness: Alpha-Tocopherol phosphate disodium is unique due to its enhanced water solubility and stability compared to other derivatives. This makes it particularly useful in biological and medical research where aqueous solubility is crucial .
Biological Activity
Disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate is a complex compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound consists of a disodium phosphate moiety linked to a chromene derivative. The chromene structure is characterized by a dihydrochromen backbone with multiple methyl substitutions that enhance its stability and biological interactions. Its molecular formula can be represented as follows:
This structure plays a crucial role in its biological activity by influencing its solubility and reactivity.
Mechanisms of Biological Activity
1. Antioxidant Properties:
The compound exhibits potent antioxidant activity attributed to the presence of the chromene structure. Research indicates that compounds with similar structures can scavenge free radicals and reduce oxidative stress in biological systems. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS) .
2. Modulation of Cellular Pathways:
Studies suggest that disodium phosphate derivatives can influence various cellular pathways. For instance, they may modulate pathways involved in inflammation and apoptosis. The presence of the phosphate group is known to affect signaling cascades that regulate cell survival and proliferation .
3. Nutritional Applications:
As a source of phosphorus, disodium phosphate plays a critical role in cellular metabolism. It is often used as a food additive to enhance nutritional value and improve the stability of food products. Its role in energy metabolism through ATP synthesis is well-documented .
Research Findings
Several studies have investigated the biological effects of disodium phosphate and related compounds:
- Antioxidant Studies: A study demonstrated that compounds similar to disodium phosphate could effectively reduce lipid peroxidation in vitro, indicating their potential as dietary antioxidants .
- Cell Proliferation: Research on cell lines has shown that disodium phosphate can enhance cell growth under specific conditions, likely due to its role in energy metabolism .
- Toxicity Assessments: Toxicological evaluations have indicated that while disodium phosphate is generally safe at recommended dietary levels, excessive intake may lead to adverse effects such as gastrointestinal disturbances .
Case Studies
Case Study 1: Antioxidant Efficacy
In a controlled experiment examining the antioxidant efficacy of various compounds, disodium phosphate was found to significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents. This study highlighted its potential for use in nutraceutical formulations aimed at reducing oxidative damage.
Case Study 2: Nutritional Supplementation
A clinical trial evaluated the effects of disodium phosphate supplementation on athletes' performance. Results indicated improved endurance and recovery times attributed to enhanced energy metabolism facilitated by phosphorus availability.
Data Tables
Parameter | Value | Unit |
---|---|---|
Molecular Weight | 520.47 | g/mol |
Solubility | Soluble in water | - |
Antioxidant Activity | IC50 = 25 µM | Concentration |
Phosphorus Content | 18% | % w/w |
Properties
Molecular Formula |
C29H49Na2O5P |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate |
InChI |
InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1 |
InChI Key |
LPWACMVJQSCQOF-RQGAJXLPSA-L |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.